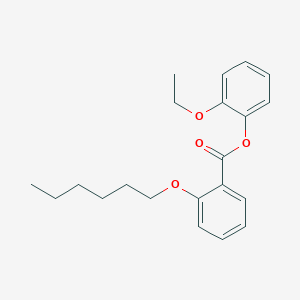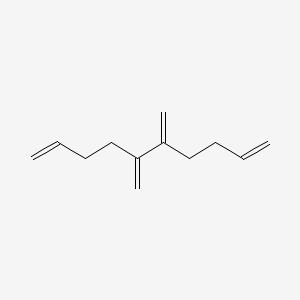
1,9-Decadiene, 5,6-bis(methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Decadiene, 5,6-bis(methylene)- is an organic compound with the molecular formula C12H18. It is a diene, meaning it contains two double bonds, and is characterized by its unique structure where the double bonds are positioned at the 1,9 and 5,6 positions. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo various polymerization reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,9-Decadiene, 5,6-bis(methylene)- can be synthesized using 2-(oct-7-en-1-yl)oxirane as a raw material through a series of chemical reactions . The synthesis involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of 1,9-Decadiene, 5,6-bis(methylene)- typically involves acyclic diene metathesis (ADMET) polymerization. This method uses catalysts such as Grubbs’ first-generation ruthenium catalyst or Schrock’s molybdenum catalyst to facilitate the polymerization process. The reaction is driven by the elimination of ethylene, which is achieved by applying a vacuum to the reaction vessel .
Analyse Chemischer Reaktionen
Types of Reactions: 1,9-Decadiene, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Polymerization: It acts as a comonomer in ADMET copolymerization reactions to form random linear polybutadiene-polyoctenamer copolymers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Catalysts: Grubbs’ first-generation ruthenium catalyst and Schrock’s molybdenum catalyst are commonly used in polymerization reactions
Reaction Conditions: Reactions are typically carried out at high temperatures (up to 190°C) or at lower temperatures using solvents and appropriate catalysts.
Major Products:
Wissenschaftliche Forschungsanwendungen
1,9-Decadiene, 5,6-bis(methylene)- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,9-Decadiene, 5,6-bis(methylene)- primarily involves its ability to undergo polymerization reactions. The molecular targets and pathways involved include the interaction with specific catalysts that facilitate the metathesis reaction, leading to the formation of polymers with well-defined structures .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Hexadiene
- 1,7-Octadiene
- 1,13-Tetradecadiene
Comparison: 1,9-Decadiene, 5,6-bis(methylene)- is unique due to its specific structure and the position of its double bonds, which allow it to undergo ADMET polymerization effectively. Compared to similar compounds like 1,5-Hexadiene and 1,7-Octadiene, it offers distinct advantages in terms of the types of polymers it can produce and the properties of these polymers .
Eigenschaften
CAS-Nummer |
90822-64-3 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
5,6-dimethylidenedeca-1,9-diene |
InChI |
InChI=1S/C12H18/c1-5-7-9-11(3)12(4)10-8-6-2/h5-6H,1-4,7-10H2 |
InChI-Schlüssel |
XSVAVGPUVDVWCW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=C)C(=C)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
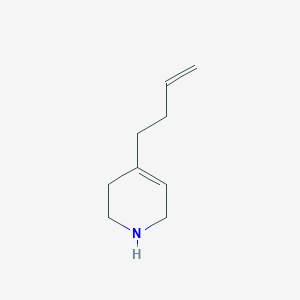
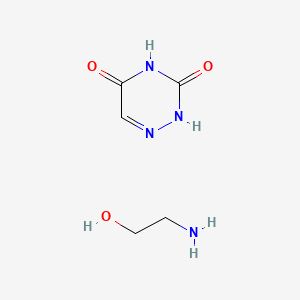
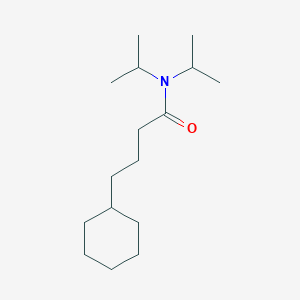

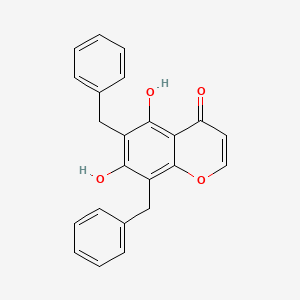
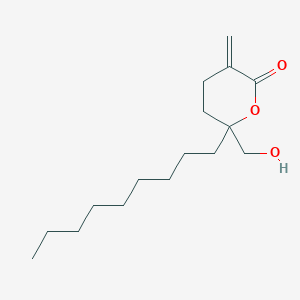
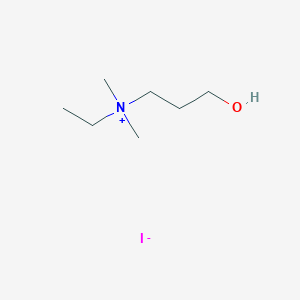


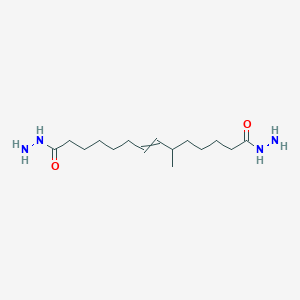
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
